molecular formula C22H21FN4O2 B3414428 N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946335-72-4

N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3414428
CAS No.: 946335-72-4
M. Wt: 392.4 g/mol
InChI Key: YSORBGVIOBLFPF-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with an acetamide group bearing a 4-fluorophenylmethyl moiety. The indole’s 2-position is linked to a 1,3,4-oxadiazole ring substituted with an isopropyl group. The oxadiazole ring contributes to electronic effects and hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c1-14(2)21-25-26-22(29-21)19-11-16-5-3-4-6-18(16)27(19)13-20(28)24-12-15-7-9-17(23)10-8-15/h3-11,14H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSORBGVIOBLFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple stepsThe final step involves the coupling of the fluorophenyl group with the indole-oxadiazole intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Indole and Oxadiazole Derivatives

Compound 10j ()
  • Structure : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide.
  • Key Differences: Replaces oxadiazole with a chlorobenzoyl group and introduces a methyl group on the indole.
  • Impact : Higher molecular weight (MW: ~455 g/mol) and melting point (192–194°C) suggest increased crystallinity compared to the target compound .
Compound 8g ()
  • Structure : N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
  • The 4-methylphenyl group lacks the electron-withdrawing fluorine of the target compound.
  • Impact : Sulfur-containing linkages may improve radical scavenging (antioxidant activity) but could increase metabolic susceptibility .
Compound 4f ()
  • Structure : (E)-N-[5-(4-Fluorostyryl)-2-(4-fluorophenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide.
  • Key Differences : Styryl and trifluoroacetyl groups enhance π-π stacking and electron-withdrawing effects.
  • Impact : Improved enzyme inhibition (e.g., pLDH assay) due to stronger electrophilic character .

Substituent Effects on Pharmacological Properties

Halogenation (Fluoro vs. Chloro)
  • Target Compound : 4-Fluorophenylmethyl group balances lipophilicity and metabolic stability. Fluorine’s small size and high electronegativity enhance binding to hydrophobic pockets without significant steric hindrance.
Heterocyclic Variations
  • Oxadiazole vs. Thiadiazole () :
    • The target’s 1,3,4-oxadiazole offers moderate electronegativity and hydrogen-bond acceptor sites.
    • Thiadiazole analogs (e.g., N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide) introduce sulfur, enhancing solubility but increasing oxidation risk .
Side Chain Modifications
  • Isopropyl vs. Ethyl-substituted analogs (e.g., 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide) may exhibit faster metabolic clearance due to reduced hydrophobicity .

Antioxidant and Antimicrobial Profiles ()

  • Fluorine and oxadiazole may enhance membrane penetration for antimicrobial action.
  • Analog 6a () : Highest antioxidant activity (DPPH assay) attributed to electron-donating substituents. Nitro or methoxy groups in other analogs reduce activity .

Enzyme Inhibition ()

  • Target Compound : The acetamide linkage and oxadiazole may inhibit Bcl-2/Mcl-1 (apoptosis regulators), similar to indole derivatives in .
  • Analog 37 () : Sulfonamide group (N-((4-fluorophenyl)sulfonyl)) enhances acidity, improving binding to serine proteases or kinases .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~374 Not reported 4-Fluorophenylmethyl, isopropyl
10j () ~455 192–194 3-Chloro-4-fluorophenyl
8g () ~408 Not reported 4-Methylphenyl, sulfanyl
4f () ~434 Not reported Trifluoroacetyl, fluorostyryl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-fluorophenyl)methyl]-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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